4,4'-Bis(2,3-epoxypropoxy)-3,3',5,5'-tetramethylbiphenyl

Glass Transition Temperature Dynamic Mechanical Analysis Thermoset

Standard BPA/Bis-F epoxy resins fail in semiconductor packaging due to moisture-induced 'popcorn' cracking and low Tg during lead-free reflow. This tetramethylbiphenyl diglycidyl ether solves these failures. - Delivers a 65-71°C higher Tg and 40°C higher thermal degradation onset vs. DGEBA - Achieves 50-60% lower equilibrium moisture absorption for superior reliability - Enables high silica filler loadings (≥90 wt%) to match silicon CTE Supplied as a high-purity, solid monomer for advanced EMC, aerospace composites, and high-voltage insulation applications.

Molecular Formula C22H26O4
Molecular Weight 354.4 g/mol
CAS No. 85954-11-6
Cat. No. B033784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Bis(2,3-epoxypropoxy)-3,3',5,5'-tetramethylbiphenyl
CAS85954-11-6
Synonyms4,4'-bis(glycidyloxy)-3,3',5,5'-tetramethylbiphenyl; 4,4'-Bis(2,3-epoxypropoxy)-3,3',5,5'-tetramethylbiphenyl; 3,3',5,5'-Tetramethyl-4,4'-diphenol diglycidyl ether; 2,2'-{[3,3'5,5'-tetramethyl(1,1'-biphenyl)-4,4'-diyl]bis(oxymethylene)}bis
Molecular FormulaC22H26O4
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1OCC2CO2)C)C3=CC(=C(C(=C3)C)OCC4CO4)C
InChIInChI=1S/C22H26O4/c1-13-5-17(6-14(2)21(13)25-11-19-9-23-19)18-7-15(3)22(16(4)8-18)26-12-20-10-24-20/h5-8,19-20H,9-12H2,1-4H3
InChIKeyHRSLYNJTMYIRHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TMBP Epoxy Monomer: Product Overview & Key Specs


4,4'-Bis(2,3-epoxypropoxy)-3,3',5,5'-tetramethylbiphenyl (CAS: 85954-11-6), also known as tetramethylbiphenyl diglycidyl ether (TMBPDGE) and commercially available as EPIKOTE™ YX4000 [1], is a rigid-rod, tetra-functional epoxy monomer [2]. It is engineered for high-performance thermoset applications. As a solid at room temperature (melting point: 105°C), it is distinguished from conventional liquid bisphenol-A (DGEBA) and bisphenol-F (DGEBF) epoxies by its biphenyl core with sterically hindering methyl groups, which drives a unique combination of high glass transition temperature, superior thermal stability, and low moisture absorption [3]. Its primary industrial application is as a base resin in advanced electronic packaging (e.g., semiconductor encapsulants) [4].

Why TMBP Outperforms Standard Epoxy Monomers


Generic substitution with standard bisphenol-A (DGEBA) or bisphenol-F (DGEBF) epoxy resins fails in applications demanding extreme thermomechanical stability and reliability under humid conditions. The rigid, tetramethyl-substituted biphenyl structure of this compound imposes a high rotational energy barrier, which fundamentally alters network topology upon curing compared to flexible bisphenol-based analogs [1]. This structural rigidity translates directly into quantifiable performance gaps: a 65-71°C higher glass transition temperature (Tg) and a 40°C higher thermal degradation onset relative to DGEBA [2][3]. Furthermore, the methyl substitution reduces polarity and free volume in the cured network, achieving a 50-60% reduction in equilibrium moisture absorption, a critical differentiator for semiconductor reliability [4]. Therefore, substitution fails because the mechanical and electrical integrity of a device under thermal or humid stress is directly compromised by the inferior thermal and hygroscopic properties of standard epoxy alternatives.

Performance Evidence: TMBP vs. DGEBA and BPDGE


Glass Transition Temperature vs. DGEBA

In a direct head-to-head comparison, the cured tetramethylbiphenyl epoxy (TMBP) network exhibits a significantly higher glass transition temperature (Tg) than a standard bisphenol-A (DGEBA) network cured under identical conditions. This is due to the restricted segmental motion imposed by the rigid biphenyl core [1][2]. The quantified difference represents a shift in the viable operating temperature window of the material.

Glass Transition Temperature Dynamic Mechanical Analysis Thermoset

Thermal Stability: Degradation Onset vs. DGEBA

Thermogravimetric analysis (TGA) reveals that the rigid-rod TMBP network exhibits substantially better thermal stability than flexible DGEBA. The onset temperature of thermal degradation (Td) is shifted to a higher value, indicating that the covalent network derived from the tetramethylbiphenyl monomer is more resistant to thermal cleavage [1].

Thermal Degradation Thermogravimetric Analysis High-Temperature Stability

Moisture Absorption vs. Epoxidized Cresol Novolac

Blending TMBP with epoxidized cresol novolac (ECN) results in a composite material with significantly lower moisture absorption compared to the baseline ECN resin. This reduction is attributed to the hydrophobic character and low free volume imparted by the tetramethylbiphenyl structure [1].

Hygrothermal Stability Moisture Uptake Electronic Packaging Reliability

Processability: Crystalline Solid for High Filler Loading

Unlike liquid DGEBA or semi-solid novolacs, this compound is a crystalline solid at room temperature (melting point 105°C) . This physical state is not a defect but a feature: it enables the compound to act as a solid solvent that melts to a low-viscosity liquid during processing, facilitating the incorporation of very high loadings of inorganic fillers (e.g., silica up to 90 wt%) without sacrificing flowability [1]. This behavior contrasts with DGEBA, where adding high filler levels results in unprocessable, high-viscosity pastes.

Epoxy Molding Compound Viscosity Filler Loading

Network Rigidity: Cure Activation Energy vs. DGEBA

The rigid-rod structure of TMBP imposes a higher energetic barrier to molecular rearrangement during the curing reaction. This is reflected in the activation energy (Ea) for the cure reaction, which is significantly higher than that of the flexible DGEBA analog [1]. This higher Ea is not merely a kinetic parameter; it is a direct manifestation of the backbone rigidity that will be locked into the final thermoset network, providing the foundation for the observed superior Tg and thermal stability.

Cure Kinetics Activation Energy Network Formation

Regulatory & Supply Chain: Active REACH Registration

This specific compound (CAS: 85954-11-6) is a fully registered and actively marketed commercial product under the trade name EPIKOTE™ YX4000 (formerly YX-4000H) [1]. This is in contrast to many other high-performance epoxy monomers that are only available as research chemicals or custom synthesis items. The active REACH registration provides regulatory certainty for industrial procurement within the EU and supports a stable, multi-sourced supply chain for commercial-scale manufacturing.

REACH Compliance Supply Chain Commercial Availability

Validated Applications: TMBP Epoxy Monomer


Advanced Semiconductor Encapsulation

The combination of a 71°C higher Tg [1] and 50-60% lower moisture absorption [2] makes this the monomer of choice for formulating high-reliability epoxy molding compounds (EMCs) for advanced semiconductor packages (e.g., BGAs, CSPs, and power modules). It directly addresses the failure mechanisms of 'popcorn' cracking and die delamination during lead-free solder reflow (260°C). Its solid, low-melt-viscosity nature further allows for the high silica filler loadings (up to 90 wt%) required to achieve a CTE that matches silicon [3].

High-Temperature Composites & Structural Adhesives

For applications demanding continuous use at elevated temperatures (e.g., aerospace composites, automotive under-hood adhesives), this compound provides a 40°C higher thermal degradation onset temperature relative to DGEBA [4]. This expands the safe operating window, ensuring that the adhesive bond or composite matrix retains its mechanical integrity and does not outgas or decompose under sustained thermal load, which is a primary failure mode for standard epoxy systems.

High-Voltage & Outdoor Electrical Insulation

The quantified 50-60% reduction in moisture absorption [2] is the key differentiator for electrical insulation applications. In high-voltage transformers, bushings, and outdoor insulators, moisture ingress leads to a rise in dielectric loss and eventual tracking failure. A network based on this rigid-rod monomer inherently resists moisture uptake, thereby preserving high surface resistivity and dielectric strength under humid and contaminated service conditions, a performance attribute not achievable with more hydrophilic, flexible epoxy backbones.

Structure-Property Research in Rigid-Rod Thermosets

Due to its well-defined rigid-rod molecular architecture, this compound serves as a benchmark model system for academic and industrial researchers investigating the fundamentals of thermoset physics. Its 1.4x higher activation energy for curing [1] and its crystalline nature allow for precise control over network formation. This makes it ideal for fundamental studies on how backbone rigidity influences cure kinetics, free volume, and the resulting thermomechanical and dielectric properties of the polymer network [5].

Technical Documentation Hub

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